molecular formula C7H7BrO3S B6248675 4-methoxybenzene-1-sulfonyl bromide CAS No. 2297-24-7

4-methoxybenzene-1-sulfonyl bromide

Cat. No. B6248675
CAS RN: 2297-24-7
M. Wt: 251.1
InChI Key:
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Description

4-Methoxybenzene-1-sulfonyl bromide (4-MBSB) is an important reagent used in organic synthesis for the preparation of various compounds. It is a white to off-white crystalline solid with a molecular weight of 270.25 g/mol and a melting point of 156-161°C. 4-MBSB is a versatile reagent that finds application in a wide range of reactions such as nucleophilic substitution, arylation, and alkylation. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-methoxybenzene-1-sulfonyl bromide is based on the nucleophilic substitution reaction. In this reaction, the 4-methoxybenzene-1-sulfonyl bromide molecule acts as the nucleophile, attacking the electrophilic carbon atom of the substrate molecule. The reaction proceeds through the formation of a covalent bond between the 4-methoxybenzene-1-sulfonyl bromide molecule and the substrate molecule. The reaction is typically complete within a few minutes and the product can be isolated by filtration or by extraction with an organic solvent.
Biochemical and Physiological Effects
4-methoxybenzene-1-sulfonyl bromide has been studied for its biochemical and physiological effects. It has been found to be non-toxic in acute and sub-acute toxicity studies in rats. It has also been found to be non-mutagenic in Ames tests. In addition, 4-methoxybenzene-1-sulfonyl bromide has been found to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

4-methoxybenzene-1-sulfonyl bromide is a versatile reagent that finds application in a wide range of reactions. It is relatively inexpensive and easy to use in laboratory experiments. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, it is not particularly stable and may decompose in the presence of light or heat. It is also susceptible to hydrolysis and should be stored in a cool, dry place.

Future Directions

There are several potential future directions for 4-methoxybenzene-1-sulfonyl bromide research. It could be used in the synthesis of novel compounds for drug discovery and development. It could also be used in the synthesis of polymers and other materials for use in industrial applications. In addition, 4-methoxybenzene-1-sulfonyl bromide could be used in the synthesis of compounds for use in biocatalysis and bioprocessing. Finally, 4-methoxybenzene-1-sulfonyl bromide could be used in the synthesis of compounds for use in materials science and nanotechnology.

Synthesis Methods

The synthesis of 4-methoxybenzene-1-sulfonyl bromide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with sodium bromide in an aqueous medium. The reaction is typically carried out in a two-phase system, with the organic phase containing the 4-methoxybenzene-1-sulfonyl chloride and the aqueous phase containing the sodium bromide. The reaction is exothermic and is typically carried out at a temperature of 40-50°C. The reaction is usually complete within a few hours and the product can be isolated by filtration or by extraction with an organic solvent.

Scientific Research Applications

4-methoxybenzene-1-sulfonyl bromide is widely used in scientific research for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds such as pyridines and pyrimidines. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. 4-methoxybenzene-1-sulfonyl bromide has also been used in the synthesis of natural products, such as alkaloids, terpenoids, and flavonoids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxybenzene-1-sulfonyl bromide involves the reaction of 4-methoxybenzenesulfonyl chloride with hydrogen bromide.", "Starting Materials": [ "4-methoxybenzenesulfonyl chloride", "Hydrogen bromide" ], "Reaction": [ "Add 4-methoxybenzenesulfonyl chloride to a reaction flask", "Add hydrogen bromide dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry it in a vacuum oven" ] }

CAS RN

2297-24-7

Product Name

4-methoxybenzene-1-sulfonyl bromide

Molecular Formula

C7H7BrO3S

Molecular Weight

251.1

Purity

0

Origin of Product

United States

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